![molecular formula C12H16BNO4 B13337228 (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid](/img/structure/B13337228.png)
(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid is a chemical compound with a unique structure that includes a boronic acid group attached to a phenyl ring, which is further connected to a spirocyclic system containing an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid typically involves multiple steps. One common method starts with the preparation of the spirocyclic intermediate, which is then functionalized to introduce the amino group. The final step involves the coupling of the phenyl ring with the boronic acid group under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include boronic esters, secondary or tertiary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a biochemical probe. The spirocyclic structure provides stability and specificity in its interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)methanol
- (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)acetic acid
- (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)phosphonic acid
Uniqueness
(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid is unique due to its boronic acid group, which provides specific reactivity and interaction capabilities not found in similar compounds. This makes it particularly valuable in applications requiring selective binding to diols and other nucleophiles .
Properties
Molecular Formula |
C12H16BNO4 |
|---|---|
Molecular Weight |
249.07 g/mol |
IUPAC Name |
[4-(2-amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO4/c14-11(7-12(8-11)17-5-6-18-12)9-1-3-10(4-2-9)13(15)16/h1-4,15-16H,5-8,14H2 |
InChI Key |
GFFNIFPYOJMUKI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC3(C2)OCCO3)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


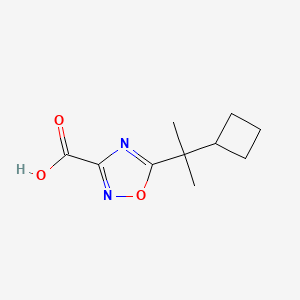
![(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid](/img/structure/B13337150.png)
![(1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B13337164.png)
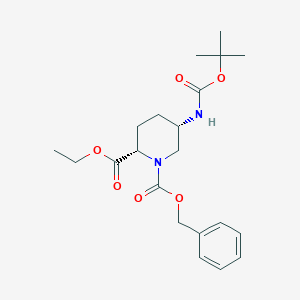
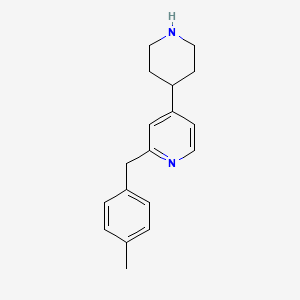
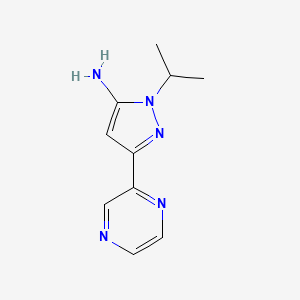
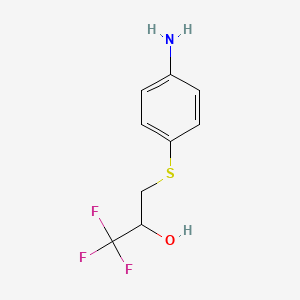
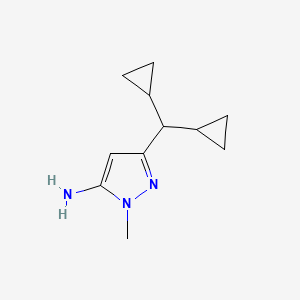
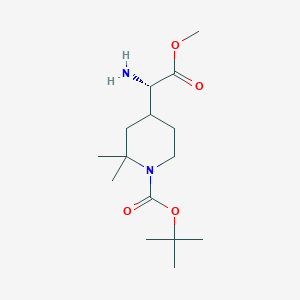
![Bicyclo[3.2.1]octan-1-ol](/img/structure/B13337213.png)
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B13337222.png)
![tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate](/img/structure/B13337224.png)
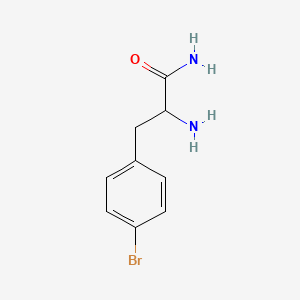
![2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13337236.png)
